1,3-Dichloro-2-(4-nitrophenoxy)benzene

Overview

Description

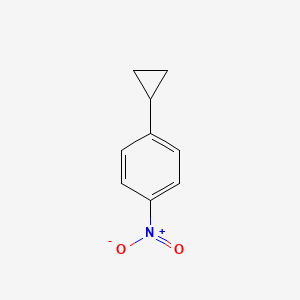

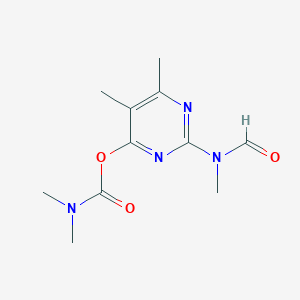

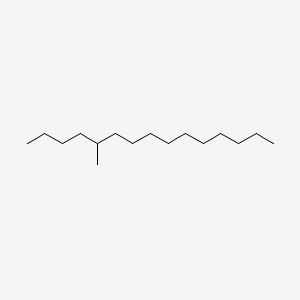

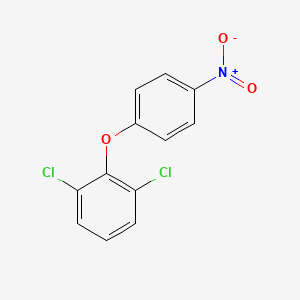

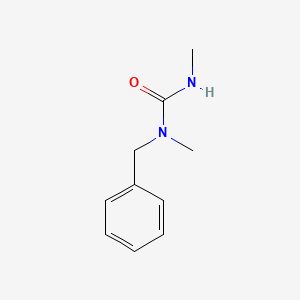

1,3-Dichloro-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7Cl2NO3. It is a chlorinated nitrobenzene derivative, known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its two chlorine atoms and a nitro group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

1,3-Dichloro-2-(4-nitrophenoxy)benzene, also known as Nitrofen, is an herbicide of the diphenyl ether class . Its primary target is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll, heme, and other tetrapyrroles .

Mode of Action

Nitrofen inhibits the activity of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of photodynamic molecules that cause cell damage when exposed to light .

Biochemical Pathways

The inhibition of PPO by Nitrofen affects the heme and chlorophyll biosynthesis pathways. The disruption of these pathways leads to the accumulation of protoporphyrinogen IX, which is oxidized to form protoporphyrin IX . When exposed to light, protoporphyrin IX produces reactive oxygen species that cause lipid peroxidation, protein oxidation, and DNA damage, leading to cell death .

Pharmacokinetics

Based on its chemical properties, it is likely to have low water solubility and high lipid solubility . This suggests that Nitrofen may have good bioavailability due to its ability to cross lipid membranes.

Result of Action

The primary result of Nitrofen’s action is the death of plant cells due to the production of reactive oxygen species. This leads to the bleaching of plant tissues and ultimately plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Nitrofen. For example, light exposure can enhance the herbicidal activity of Nitrofen due to the photodynamic action of accumulated protoporphyrin IX . Additionally, Nitrofen is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Preparation Methods

1,3-Dichloro-2-(4-nitrophenoxy)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dichlorobenzene with mixed acid, followed by the separation of the desired isomer . Another method includes the reaction of 1,3-dichlorobenzene with 4-nitrophenol under specific conditions to form the target compound . Industrial production methods often involve large-scale nitration and subsequent purification processes to obtain high yields of the compound.

Chemical Reactions Analysis

1,3-Dichloro-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common reagents used in these reactions include palladium catalysts for reduction and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1,3-Dichloro-2-(4-nitrophenoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

1,3-Dichloro-2-(4-nitrophenoxy)benzene can be compared with similar compounds such as:

1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: This compound has an additional chlorine atom, which can affect its reactivity and applications.

2,4-Dichloro-1-(4-nitrophenoxy)benzene: This isomer has different positions of chlorine atoms, leading to variations in its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.

Properties

IUPAC Name |

1,3-dichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-10-2-1-3-11(14)12(10)18-9-6-4-8(5-7-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRTWSKGUMZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943207 | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093-28-9 | |

| Record name | Ether, 2,6-dichlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002093289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)